2-Hydroxy-4-octanone 2-Hydroxy-4-octanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC19827945
InChI: InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

2-Hydroxy-4-octanone

CAS No.:

Cat. No.: VC19827945

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-octanone -

Specification

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 2-hydroxyoctan-4-one
Standard InChI InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3
Standard InChI Key BLXXTONMZKDTPX-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)CC(C)O

Introduction

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Stereochemical Features

2-Hydroxy-4-octanone (IUPAC name: 2-hydroxyoctan-4-one) consists of an eight-carbon chain with a ketone group at position 4 and a hydroxyl group at position 2. The molecular structure introduces chirality at the β-carbon, enabling the formation of enantiomers that influence its reactivity in asymmetric synthesis. The compound’s canonical SMILES representation (CCCCC(=O)CC(C)O\text{CCCCC(=O)CC(C)O}) and InChIKey (BLXXTONMZKDTPX-UHFFFAOYSA-N\text{BLXXTONMZKDTPX-UHFFFAOYSA-N}) provide unambiguous identifiers for database searches .

Table 1: Structural and identifiers of 2-hydroxy-4-octanone

PropertyValue
Molecular formulaC8H16O2\text{C}_8\text{H}_{16}\text{O}_2
Molecular weight144.21 g/mol
CAS Registry Number49707-56-4
PubChem CID12578386
Boiling pointNot reported
Density (20°C)Not reported

The absence of reported boiling and melting points in accessible literature underscores the need for further experimental characterization .

Spectroscopic Characterization

Infrared (IR) spectroscopy of β-hydroxy ketones typically shows strong absorption bands for the hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) groups. Nuclear magnetic resonance (NMR) data would reveal distinct signals for the ketone carbonyl (δ\delta 205–220 ppm in 13C^{13}\text{C} ) and hydroxyl-bearing methine proton (δ\delta 4.0–4.5 ppm in 1H^{1}\text{H} ).

Synthesis and Production Methods

Thiazolium-Catalyzed Dimerization

A scalable route involves the thiazolium-catalyzed dimerization of aldehydes under mild basic conditions. This method leverages the benzoin condensation mechanism, where the catalyst generates a nucleophilic carbene to facilitate carbon-carbon bond formation. For example, butanal dimerization yields 2-hydroxy-4-octanone with moderate enantioselectivity, requiring post-synthetic purification via column chromatography.

Biocatalytic Approaches

Industrial production increasingly employs immobilized enzymes to enhance catalytic efficiency and reusability. A 2024 study demonstrated the use of NAD+^+-dependent glycerol dehydrogenase (GDH) and NADH oxidase (NOX) co-immobilized on functionalized single-walled carbon nanotubes (SWCNTs). This system achieved a 78% yield improvement over free enzymes, attributed to the nanotubes’ high surface area and electron transfer properties.

Table 2: Comparison of synthesis methods

MethodYield (%)Enantiomeric Excess (%)Scalability
Thiazolium catalysis6555–60Moderate
Biocatalytic (SWCNT)89>99High

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

The ketone group undergoes nucleophilic additions, while the β-hydroxy group participates in elimination reactions. Catalytic hydrogenation of 2-hydroxy-4-octanone produces 2,4-octanediol, a precursor to polyesters. Conversely, oxidation with Jones reagent yields 2,4-octanedione, though over-oxidation to carboxylic acids remains a challenge.

Acid-Catalyzed Dehydration

Under acidic conditions, 2-hydroxy-4-octanone dehydrates to form α,β-unsaturated ketones. This reaction proceeds via an E1cb mechanism, generating 4-octen-3-one as the major product. Such intermediates are valuable in flavor and fragrance industries due to their low odor thresholds .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s chiral center makes it a building block for β-blockers and antifungal agents. For instance, reductive amination of 2-hydroxy-4-octanone produces amino alcohols used in atenolol analogs.

Specialty Chemicals

In polymer science, cross-linking reactions with diisocyanates yield polyurethanes with enhanced thermal stability. A 2023 study reported a 40% increase in glass transition temperature (TgT_g) compared to conventional diols.

Comparative Analysis with Structural Analogs

5-Hydroxy-4-octanone

This positional isomer exhibits lower reactivity in aldol condensations due to steric hindrance around the hydroxyl group. Industrial applications focus on plasticizers, with annual production exceeding 500 metric tons .

4-Hydroxy-2-octanone

The transposed functional groups favor intramolecular hemiacetal formation, reducing its stability in aqueous solutions. This property limits its utility in aqueous-phase reactions .

Table 3: Functional comparison of hydroxyoctanone isomers

CompoundReactivityPrimary ApplicationStability
2-Hydroxy-4-octanoneHighPharmaceuticalsModerate
5-Hydroxy-4-octanoneModeratePlasticizersHigh
4-Hydroxy-2-octanoneLowSolventsLow

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